molecular formula C24H24N2O5S B2882302 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922090-15-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2882302
CAS RN: 922090-15-1
M. Wt: 452.53
InChI Key: IWOYVXUXIVTPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives, particularly those related to zinc phthalocyanine substituted with benzenesulfonamide groups, exhibit remarkable photophysical and photochemical properties suitable for photodynamic therapy (PDT). These derivatives, characterized by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are essential for Type II mechanisms in cancer treatment. Their efficacy as Type II photosensitizers, due to their good fluorescence properties, positions them as potential candidates for targeting cancer cells in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activity

Benzenesulfonamide derivatives have been explored for their antifungal and anti-HIV activities. Novel compounds, through the integration of benzenesulfonamide with other active moieties, have shown promising results in vitro against a range of pathogens. These findings suggest the potential of such compounds in developing new therapeutic agents for treating fungal infections and combating HIV (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Carbonic Anhydrase Inhibition

Research into benzenesulfonamide derivatives has revealed their effectiveness as inhibitors of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality facilitates [1,4]oxazepine ring construction, acting as an enzyme prosthetic zinc-binding group. These properties underline the potential of such compounds in the development of new drugs targeting carbonic anhydrases for various therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer and Antihypertensive Agents

The synthesis and evaluation of quinazoline derivatives as potential diuretic and antihypertensive agents have been investigated. Benzenesulfonamide derivatives have shown significant activity, highlighting their potential in therapeutic applications for managing hypertension and related cardiovascular conditions (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Antimicrobial Activity and Enzyme Inhibition

Schiff bases derived from sulfamethoxazole/sulfisoxazole and benzenesulfonamides have been synthesized and characterized for their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. These compounds, especially their metal complexes, exhibit potent inhibitory activities against various microbial strains and carbonic anhydrase enzymes, indicating their potential in medicinal chemistry and drug development (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-14-6-8-22-20(10-14)26(4)24(27)19-13-17(7-9-21(19)31-22)25-32(28,29)18-11-15(2)23(30-5)16(3)12-18/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOYVXUXIVTPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.